molecular formula C25H18Cl2N2O2 B5227435 N-(3-acetylphenyl)-2-(2,4-dichlorophenyl)-3-methyl-4-quinolinecarboxamide

N-(3-acetylphenyl)-2-(2,4-dichlorophenyl)-3-methyl-4-quinolinecarboxamide

Cat. No. B5227435
M. Wt: 449.3 g/mol
InChI Key: UGTLNPKCWVKWKL-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-2-(2,4-dichlorophenyl)-3-methyl-4-quinolinecarboxamide, also known as ADQ, is a chemical compound that belongs to the class of quinolinecarboxamides. It has been extensively studied for its potential applications in scientific research, particularly in the areas of cancer treatment and drug development.

Mechanism of Action

The exact mechanism of action of N-(3-acetylphenyl)-2-(2,4-dichlorophenyl)-3-methyl-4-quinolinecarboxamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes involved in DNA replication and repair. This leads to the accumulation of DNA damage and ultimately results in cell death.
Biochemical and Physiological Effects:
N-(3-acetylphenyl)-2-(2,4-dichlorophenyl)-3-methyl-4-quinolinecarboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and modulate the immune system. N-(3-acetylphenyl)-2-(2,4-dichlorophenyl)-3-methyl-4-quinolinecarboxamide has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

N-(3-acetylphenyl)-2-(2,4-dichlorophenyl)-3-methyl-4-quinolinecarboxamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. It has also been shown to have low toxicity in animal studies. However, N-(3-acetylphenyl)-2-(2,4-dichlorophenyl)-3-methyl-4-quinolinecarboxamide has some limitations for lab experiments. It is a highly hydrophobic compound that can be difficult to dissolve in aqueous solutions. It also has a relatively short half-life in vivo, which can make it difficult to study its pharmacokinetics.

Future Directions

There are several future directions for the study of N-(3-acetylphenyl)-2-(2,4-dichlorophenyl)-3-methyl-4-quinolinecarboxamide. One direction is to further investigate its mechanism of action and identify the specific enzymes and pathways that it targets. Another direction is to explore its potential applications in the treatment of other diseases, such as inflammatory bowel disease and rheumatoid arthritis. Additionally, researchers could investigate the use of N-(3-acetylphenyl)-2-(2,4-dichlorophenyl)-3-methyl-4-quinolinecarboxamide in combination with other drugs to enhance its anti-cancer effects. Overall, N-(3-acetylphenyl)-2-(2,4-dichlorophenyl)-3-methyl-4-quinolinecarboxamide has shown great promise as a potential therapeutic agent and warrants further investigation.

Synthesis Methods

The synthesis of N-(3-acetylphenyl)-2-(2,4-dichlorophenyl)-3-methyl-4-quinolinecarboxamide involves the reaction of 2,4-dichloroaniline with 3-acetylphenylboronic acid in the presence of a palladium catalyst. The resulting intermediate is then reacted with 3-methyl-4-quinolinecarboxylic acid chloride to form N-(3-acetylphenyl)-2-(2,4-dichlorophenyl)-3-methyl-4-quinolinecarboxamide. This synthesis method has been optimized to produce high yields of N-(3-acetylphenyl)-2-(2,4-dichlorophenyl)-3-methyl-4-quinolinecarboxamide with high purity.

Scientific Research Applications

N-(3-acetylphenyl)-2-(2,4-dichlorophenyl)-3-methyl-4-quinolinecarboxamide has been extensively studied for its potential applications in scientific research. It has been shown to have anti-proliferative effects on various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. N-(3-acetylphenyl)-2-(2,4-dichlorophenyl)-3-methyl-4-quinolinecarboxamide has also been shown to inhibit the growth of drug-resistant cancer cells, making it a promising candidate for the development of new cancer therapies.

properties

IUPAC Name

N-(3-acetylphenyl)-2-(2,4-dichlorophenyl)-3-methylquinoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18Cl2N2O2/c1-14-23(25(31)28-18-7-5-6-16(12-18)15(2)30)20-8-3-4-9-22(20)29-24(14)19-11-10-17(26)13-21(19)27/h3-13H,1-2H3,(H,28,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGTLNPKCWVKWKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N=C1C3=C(C=C(C=C3)Cl)Cl)C(=O)NC4=CC=CC(=C4)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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